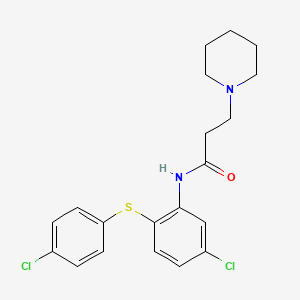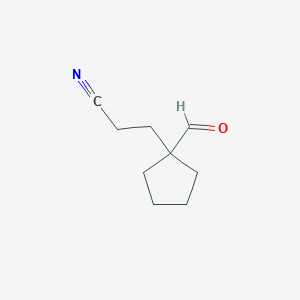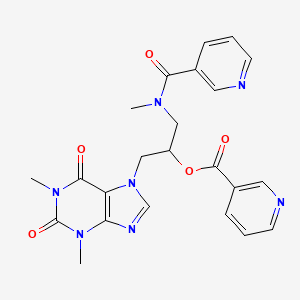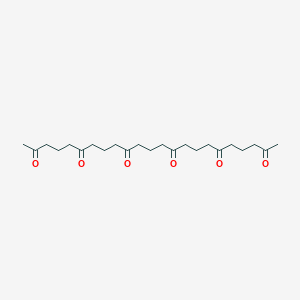
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- is a chemical compound with a complex structure that includes a piperidine ring, a propanamide group, and two chlorinated phenyl groups
Métodos De Preparación
The synthesis of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanamide Group: This step involves the reaction of the piperidine derivative with propanoyl chloride under controlled conditions.
Chlorination and Thiolation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Specific Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Induction of Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.
Comparación Con Compuestos Similares
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- can be compared with other similar compounds, such as:
1-Piperidinepropanamide, N-(5-chloro-2-phenyl)-: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.
1-Piperidinepropanamide, N-(5-chloro-2-((4-methylphenyl)thio)phenyl)-:
1-Piperidinepropanamide, N-(5-chloro-2-((4-fluorophenyl)thio)phenyl)-: The substitution of a fluorine atom can impact its chemical stability and biological activity.
Propiedades
Número CAS |
63916-55-2 |
|---|---|
Fórmula molecular |
C20H22Cl2N2OS |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-9-6-16(22)14-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
Clave InChI |
LFTDPULWBZMYIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)



![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)







![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
